

N-(3-oxobutan-2-yl)acetamide: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **N-(3-oxobutan-2-yl)acetamide**

Cat. No.: **B1294510**

[Get Quote](#)

CAS Number: 6628-81-5 Synonyms: 3-Acetamido-2-butanone

This technical guide provides a detailed overview of **N-(3-oxobutan-2-yl)acetamide**, a keto-acetamide of interest to researchers and professionals in organic synthesis and drug development. Due to the limited availability of experimental data in peer-reviewed literature and public databases, this document combines established synthetic protocols with predicted spectroscopic characteristics and contextual information from related compounds.

Chemical and Physical Properties

Quantitative experimental data for **N-(3-oxobutan-2-yl)acetamide** is sparse. The following table summarizes the available information. Researchers are advised to determine these properties experimentally for any newly synthesized material.

Property	Value	Source/Comment
Molecular Formula	C ₆ H ₁₁ NO ₂	Calculated
Molecular Weight	129.16 g/mol	Calculated
Appearance	Powder	[1]
Boiling Point	102–106 °C at 2 mmHg	Experimental Data [2]
110–125 °C at 3 mmHg (crude)	Experimental Data [2]	
Melting Point	Not Available	-
Density	Not Available	-
Solubility	Not Available	Expected to be soluble in water and polar organic solvents.
pKa	Not Available	The amide proton is weakly acidic.
Refractive Index (n ²⁵ D)	1.4558–1.4561	Experimental Data [2]

Synthesis

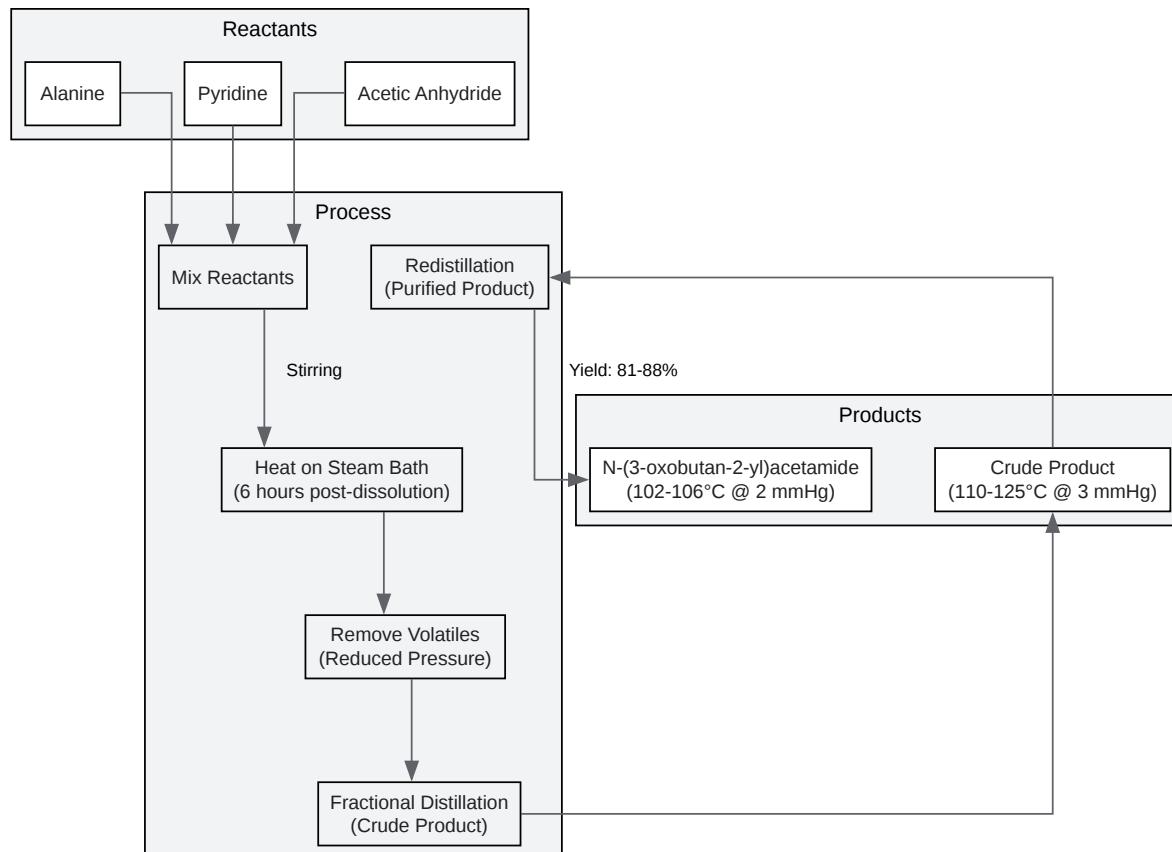
A reliable and detailed procedure for the synthesis of **N-(3-oxobutan-2-yl)acetamide** has been published in *Organic Syntheses*. The method involves the Dakin-West reaction, where an α -amino acid (alanine) is heated with acetic anhydride and a base (pyridine).

Experimental Protocol: Synthesis of 3-Acetamido-2-butanone[\[2\]](#)

Materials:

- Alanine (vacuum-dried): 35.1 g (0.39 mole)
- Pyridine (C.P. grade): 156.6 g (159 mL, 1.98 moles)

- Acetic Anhydride (95% minimum assay): 239.9 g (224 mL, 2.35 moles)


Procedure:

- A mixture of pyridine, acetic anhydride, and vacuum-dried alanine is prepared in a suitable reaction vessel equipped with a stirrer.
- The mixture is heated with stirring on a steam bath. Heating is continued for 6 hours after the alanine has completely dissolved.
- After the reaction period, the excess pyridine, acetic anhydride, and the resulting acetic acid are removed under reduced pressure.
- The residue is distilled through a 15-cm column packed with glass helices. The crude product is collected at a boiling range of 110–125°C under a pressure of 3 mmHg.
- Redistillation (refractionation) of the crude product yields the purified 3-acetamido-2-butanone.
 - Yield: 41–45 g (81–88%)
 - Boiling Point: 102–106°C at 2 mmHg
 - Refractive Index ($n^{25}D$): 1.4558–1.4561

Notes on the Procedure:

- Stirring is important; without it, the reported yield may be significantly lower.[\[2\]](#)
- The molar ratios of pyridine and acetic anhydride to the amino acid are crucial for achieving high yields.[\[2\]](#)
- It may be necessary to heat the distillation column to ensure the efficient collection of the product.[\[2\]](#)

Synthesis Workflow Diagram

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **N-(3-oxobutan-2-yl)acetamide** via the Dakin-West reaction.

Spectroscopic Data (Predicted)

No experimental spectra for **N-(3-oxobutan-2-yl)acetamide** are readily available in public databases. The following sections describe the expected spectral characteristics based on its chemical structure and data from analogous compounds.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show four distinct signals corresponding to the four unique proton environments in the molecule.

Predicted Chemical Shift (ppm)	Multiplicity	Integration	Assignment	Rationale
~1.3-1.5	Doublet	3H	CH ₃ -CH	Coupled to the adjacent methine (CH) proton.
~2.0-2.2	Singlet	3H	CH ₃ -C=O (amide)	Acetyl group protons with no adjacent protons to couple with.
~2.2-2.4	Singlet	3H	CH ₃ -C=O (ketone)	Ketone methyl protons with no adjacent protons.
~4.5-4.8	Quintet or Multiplet	1H	CH ₃ -CH-NH	Coupled to the adjacent methyl protons (doublet) and the amide proton (if coupling is observed).
~6.5-7.5	Broad Singlet	1H	NH	Amide proton, often broad due to quadrupole relaxation and exchange. Its position is solvent-dependent.

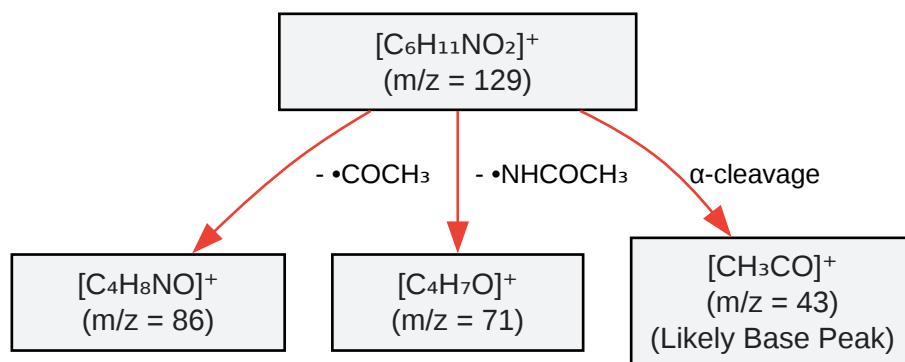
¹³C NMR Spectroscopy (Predicted)

The carbon-13 NMR spectrum is expected to show six distinct signals for the six carbon atoms.

Predicted Chemical Shift (ppm)	Assignment	Rationale
~15-20	CH ₃ -CH	Aliphatic methyl carbon.
~23-28	CH ₃ -C=O (amide)	Acetyl methyl carbon.
~28-33	CH ₃ -C=O (ketone)	Ketone methyl carbon.
~55-65	CH ₃ -CH-NH	Methine carbon attached to the nitrogen atom.
~170-175	C=O (amide)	Amide carbonyl carbon.
~205-215	C=O (ketone)	Ketone carbonyl carbon, typically shifted significantly downfield.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will be characterized by the prominent absorption bands of the amide and ketone functional groups.


Predicted Wavenumber (cm ⁻¹)	Vibration	Rationale
3300-3250 (broad)	N-H Stretch	Characteristic of a secondary amide.
2990-2850	C-H Stretch	Aliphatic C-H bonds.
~1715	C=O Stretch (Ketone)	Strong, sharp absorption typical for an aliphatic ketone.
~1650	C=O Stretch (Amide I)	Strong absorption for the amide carbonyl.
~1550	N-H Bend (Amide II)	Moderate to strong band, characteristic of secondary amides.

Mass Spectrometry (MS) (Predicted)

In an electron ionization (EI) mass spectrum, the molecular ion peak $[M]^+$ at $m/z = 129$ would be expected. Key fragmentation patterns would likely involve alpha-cleavage adjacent to the carbonyl groups.

Expected Fragmentation Pathways:

- Loss of acetyl radical ($\bullet\text{COCH}_3$): $[M - 43]^+$ leading to a fragment at $m/z = 86$.
- Loss of an acetamido radical: $[M - 58]^+$ leading to a fragment at $m/z = 71$.
- Formation of the acetyl cation: A prominent peak at $m/z = 43$ ($[\text{CH}_3\text{CO}]^+$) is highly likely and may be the base peak.
- McLafferty rearrangement: Not a primary expected pathway due to the lack of a sufficiently long alkyl chain with a γ -hydrogen relative to the ketone.

[Click to download full resolution via product page](#)

Caption: Predicted major fragmentation pathways for **N-(3-oxobutan-2-yl)acetamide** in EI-MS.

Biological Activity and Applications

There is no specific biological activity or drug development research associated with **N-(3-oxobutan-2-yl)acetamide** in the public domain. However, the acetamide functional group is a common scaffold in medicinal chemistry. Acetamide derivatives have been investigated for a wide range of therapeutic applications, including:

- Anti-inflammatory agents: Some acetamide derivatives act as inhibitors of enzymes like cyclooxygenase-II (COX-II).
- Antioxidant agents: Certain derivatives have shown potential in scavenging free radicals.
- Anticonvulsants: The acetamide moiety is present in some anticonvulsant drugs.

It is important to note that these activities are for the general class of acetamide derivatives and have not been demonstrated for **N-(3-oxobutan-2-yl)acetamide** itself. Any potential biological activity of this specific compound would require experimental investigation.

Analytical Methods

No standardized analytical methods have been published for this compound. However, based on its structure, the following techniques would be suitable for its analysis and purification.

- Gas Chromatography (GC): Given its volatility (boiling point of 102-106°C at 2 mmHg), GC coupled with a Flame Ionization Detector (FID) or Mass Spectrometry (MS) would be an effective method for purity assessment and identification. A mid-polarity column would likely provide good separation.
- High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with a C18 column and a mobile phase consisting of a water/acetonitrile or water/methanol gradient would be suitable for analyzing the purity of the compound. UV detection would be possible due to the presence of the carbonyl groups.

Safety and Handling

No specific toxicology data is available for **N-(3-oxobutan-2-yl)acetamide**. General precautions for handling laboratory chemicals should be followed.

- Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.
- Handling: Use in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
- Storage: Store in a tightly sealed container in a cool, dry place.

This guide serves as a foundational resource for **N-(3-oxobutan-2-yl)acetamide**. The significant gaps in experimental data highlight opportunities for further research to fully characterize this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Acetamide, N-(3-methyl-2-oxobutyl)- | C7H13NO2 | CID 536137 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N-[1-(4-hydroxyphenyl)-3-oxobutan-2-yl]acetamide | C12H15NO3 | CID 16767527 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [N-(3-oxobutan-2-yl)acetamide: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1294510#n-3-oxobutan-2-yl-acetamide-cas-number-6628-81-5>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com